(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole ring fused with a pyridine moiety, connected through an amino-methylidene linkage
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(10-2-1-5-16-7-10)17-21-14(18)9-3-4-11-12(6-9)20-8-19-11/h1-7H,8H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJEYLHEJYILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CN=CC=C3)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the condensation of 3-aminopyridine with an appropriate benzodioxole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for therapeutic development.
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound shares a similar pyridine-methylidene linkage but features a thiazolidinone ring instead of a benzodioxole ring.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, exhibit diverse biological activities and are structurally related to benzodioxole derivatives.
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE lies in its combination of a benzodioxole ring with a pyridine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
